molecular formula C14H11Cl2N3O B3840652 2,4-dichlorobenzaldehyde N-phenylsemicarbazone CAS No. 33814-98-1

2,4-dichlorobenzaldehyde N-phenylsemicarbazone

Cat. No.: B3840652
CAS No.: 33814-98-1
M. Wt: 308.2 g/mol
InChI Key: GJPJCLVSUVWDFH-RQZCQDPDSA-N
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Description

Overview of Semicarbazones: Structural Diversity and Biological Relevance

Semicarbazones and their analogues, thiosemicarbazones, have garnered significant interest in medicinal chemistry due to a wide spectrum of biological activities. core.ac.ukscirp.org Their pharmacological potential is often linked to their ability to act as chelating agents, forming complexes with metal ions which can modify their biological properties, such as lipophilicity, and enhance their cytotoxic effects. pharmatutor.orgcore.ac.uk The bioactivity of semicarbazones includes anticonvulsant, antimicrobial, anticancer, and anti-inflammatory properties. pharmatutor.orgresearchgate.net

The initial study of semicarbazones dates back to the 19th century, where they were primarily used in analytical chemistry for the qualitative analysis of carbonyl compounds. sathyabama.ac.intaylorandfrancis.com Over the decades, research shifted towards their biological potential. Early discoveries of the antiviral and anticancer activities of some derivatives, such as nitrofurazone, spurred further investigation. wikipedia.orgsathyabama.ac.in In recent years, research has focused on designing novel semicarbazone derivatives with enhanced and specific pharmacological profiles, leading to their development as versatile therapeutic pharmacophores, particularly as anticonvulsant agents. pharmatutor.orgresearchgate.net The rationale for this focus was their structural dissimilarity from existing antiepileptic drugs, offering the potential for new mechanisms of action and reduced side effects. pharmatutor.org

Semicarbazones are broadly classified as imine derivatives. wikipedia.org Their structural diversity arises from the wide variety of aldehydes and ketones that can be used in their synthesis, as well as possible substitutions on the semicarbazide (B1199961) backbone. This leads to a vast library of compounds with tailored electronic and steric properties.

Key structural motifs can be categorized based on the nature of the carbonyl precursor and substitutions on the semicarbazide moiety.

Motif Category Description Example(s)
Aryl Semicarbazones Derived from aromatic aldehydes or ketones. The aryl group can be substituted with various functional groups to modulate activity.Benzaldehyde (B42025) semicarbazone, 4-(4-fluorophenoxy) benzaldehyde semicarbazone pharmatutor.org
Heterocyclic Semicarbazones The carbonyl precursor contains a heterocyclic ring system, often contributing to biological activity.5-nitro-2-furaldehyde semicarbazone (Nitrofurazone) wikipedia.org
N-Substituted Semicarbazones A substituent is present on one of the nitrogen atoms of the semicarbazide backbone, influencing lipophilicity and binding interactions.N-phenylsemicarbazones, N4-(2,6-dimethylphenyl) semicarbazones nih.gov
Related Analogues Includes compounds where the oxygen atom of the semicarbazone is replaced, most commonly with sulfur.Thiosemicarbazones wikipedia.org

The formation of semicarbazones is an acid-catalyzed, reversible addition-elimination reaction. msu.edu The nucleophilic nitrogen of semicarbazide attacks the electrophilic carbonyl carbon, followed by the elimination of a water molecule to form the C=N double bond (imine). msu.edu The reaction is pH-dependent. pharmatutor.org

Semicarbazones can exhibit tautomerism, an equilibrium between two or more interconverting structural isomers. scirp.org The most common form is the amino-imino tautomerism, which involves the migration of a proton. researchgate.net This is analogous to the keto-enol tautomerism seen in carbonyl compounds. taylorandfrancis.com The equilibrium between these forms can be influenced by factors such as solvent polarity and pH, and the specific tautomer present can be critical for the molecule's chemical reactivity and biological interactions. scirp.orgresearchgate.net

Amino Tautomer (Amide form): R₂C=N-NH-C(=O)NH₂ Imino Tautomer (Imidol form): R₂C=N-N=C(OH)NH₂

The presence of the C=N azomethine group is a key driver of the chemical and biological potency of semicarbazones. taylorandfrancis.com

Positioning of 2,4-Dichlorobenzaldehyde (B42875) N-Phenylsemicarbazone within the Semicarbazone Class

2,4-Dichlorobenzaldehyde N-phenylsemicarbazone (CAS No: 33814-98-1, Formula: C₁₄H₁₁Cl₂N₃O) is a specific derivative that combines several structural features designed to confer particular properties. echemi.com It is an aryl semicarbazone, derived from the aromatic aldehyde 2,4-dichlorobenzaldehyde, and is also an N-substituted semicarbazone due to the phenyl group on the semicarbazide backbone.

The incorporation of a halogenated aromatic ring, specifically the 2,4-dichlorobenzylidene moiety, is a deliberate strategy in medicinal chemistry. The parent compound, 2,4-dichlorobenzaldehyde, is a known intermediate in the synthesis of fungicides, herbicides, and antiseptics. researchgate.netnih.gov This suggests that the dichlorophenyl group itself is a toxophore or a pharmacologically relevant scaffold.

The rationale for using halogenated moieties includes:

Modulation of Lipophilicity : Halogen atoms, particularly chlorine, increase the lipophilicity (fat-solubility) of a molecule. This can enhance its ability to cross biological membranes, such as the blood-brain barrier or cell walls of microorganisms.

Electronic Effects : The electron-withdrawing nature of chlorine atoms alters the electron distribution of the aromatic ring and the entire molecule, which can influence binding affinity to biological targets.

Metabolic Stability : The presence of halogens can block positions on the aromatic ring that are susceptible to metabolic oxidation, thereby increasing the compound's half-life in a biological system.

Halogen Bonding : Halogen atoms can act as halogen bond donors, forming non-covalent interactions with electron-rich atoms like oxygen or nitrogen in biological macromolecules. nih.gov This provides an additional, specific binding interaction that can enhance potency and selectivity.

The addition of a phenyl group to the semicarbazone backbone creates an N-phenylsemicarbazone. This modification is significant for several reasons. The design of various aryl semicarbazones has been a focus of anticonvulsant research. nih.gov

The significance of the N-phenyl group includes:

Increased Steric Bulk : The phenyl group adds significant size and a defined three-dimensional shape to the molecule. This can improve its fit into the binding pocket of a target protein or enzyme, leading to stronger interactions.

Pi-Stacking Interactions : The aromatic phenyl ring can engage in π-π stacking interactions with aromatic amino acid residues (e.g., phenylalanine, tyrosine, tryptophan) in a protein's active site, providing another layer of binding affinity.

Backbone Functionality : The nature of the substituent on the nitrogen backbone can influence the electronic properties and conformational flexibility of the entire ligand, which is crucial for its coordination and interaction with biological targets. mdpi.com

Current Research Landscape and Unaddressed Questions Pertaining to this compound

While direct research on this compound is limited in publicly accessible literature, the broader class of semicarbazones and particularly substituted benzaldehyde semicarbazones has been the subject of extensive investigation, revealing a landscape ripe for further exploration.

Identified Areas of Biological Activity and Mechanistic Gaps

The semicarbazone scaffold is a well-established pharmacophore, with derivatives exhibiting a wide array of biological activities, including antimicrobial, anticonvulsant, antiviral, and anticancer properties. nih.govresearchgate.netiiste.org The biological action of these compounds is often linked to their ability to chelate metal ions, which can modify their lipophilicity and enable them to be more active than the free ligand. core.ac.uk

For instance, various substituted benzaldehyde thiosemicarbazones (a closely related class where sulfur replaces the oxygen atom of the urea (B33335) moiety) have demonstrated significant antiviral and antioxidant activities. nih.govnih.gov Research has shown that the specific substitution pattern on the benzaldehyde ring is critical for activity. nih.gov However, the precise mechanisms through which these compounds exert their effects are often not fully elucidated. For many semicarbazones, the exact molecular targets and pathways they modulate remain a significant mechanistic gap. It is often unclear how the electronic effects of substituents, such as the chloro groups in the 2,4-position, translate into specific biological outcomes.

Scope for Advanced Characterization and Computational Insights

The definitive structural elucidation of novel compounds is crucial for understanding their function. Advanced characterization techniques, particularly single-crystal X-ray diffraction, are vital for confirming molecular geometry, including the E/Z configuration about the C=N bond and intermolecular interactions like hydrogen bonding. scirp.orgnih.govnih.gov Such studies have been performed on analogous structures, such as 2,4-dichloro-benzaldehyde 4-methyl-thio-semicarbazone, revealing detailed information about their solid-state conformation and packing. nih.govnih.gov Applying these techniques to this compound would provide foundational data for structure-activity relationship (SAR) studies.

Furthermore, computational chemistry offers powerful tools for gaining insights where experimental data is lacking. In silico studies, including molecular docking, can predict the binding interactions of semicarbazones with potential protein targets, such as enzymes or receptors. researchgate.netmdpi.com These computational models can help identify likely mechanisms of action and guide the rational design of more potent analogues. For related thiosemicarbazones, molecular docking has been used to predict inhibitory activities and interactions with biological targets like VEGFR2. mdpi.com Similar computational analyses for this compound could illuminate its potential biological activities and guide experimental validation.

Objectives and Scope of Academic Research on this compound

Based on the existing literature for related compounds and the identified knowledge gaps, a structured academic investigation into this compound would be highly valuable. The primary objectives of such research should be multifaceted, encompassing synthesis, characterization, and biological evaluation.

The initial scope would involve the optimized synthesis and purification of the compound. Following synthesis, comprehensive characterization using spectroscopic methods (NMR, IR) and, crucially, single-crystal X-ray crystallography would be paramount to establish its unambiguous structure and stereochemistry. scirp.orgrsc.org

A key objective would be to conduct a broad-based screening of its biological activities. Drawing from the known activities of related semicarbazones, this screening should prioritize areas such as:

Antimicrobial Activity: Testing against a panel of pathogenic bacteria and fungi. nih.govmdpi.com

Anticancer Activity: Evaluating cytotoxicity against various human cancer cell lines. researchgate.netresearchgate.net

Antiviral Activity: Assessing efficacy against a range of viruses. nih.gov

Anticonvulsant Activity: Investigating its potential effects in established neurological models. researchgate.net

Should promising activity be identified in any of these areas, the subsequent objective would be to delve into its mechanism of action. This could involve enzymatic assays, studies on cellular pathways, and investigating its ability to chelate biologically relevant metal ions. core.ac.uk

Finally, a significant part of the research scope would involve computational studies. Molecular modeling and docking could be employed to build and refine a pharmacophore model, providing a deeper understanding of the structure-activity relationships and guiding the design of future derivatives with potentially enhanced potency and selectivity.

The table below outlines potential areas for biological investigation for this compound, based on activities reported for structurally related semicarbazones and thiosemicarbazones.

Potential Biological ActivityRationale Based on Related Compounds
Antimicrobial Semicarbazones are known to interfere with vital biochemical processes in microbes. nih.govresearchgate.net
Anticancer Thiosemicarbazones have shown promise as inhibitors of enzymes crucial for DNA synthesis in cancer cells. researchgate.netresearchgate.net
Antiviral Substituted benzaldehyde thiosemicarbazones have demonstrated inhibitory effects against poliovirus. nih.gov
Anticonvulsant The semicarbazone scaffold is recognized as a key feature in certain anticonvulsant agents. researchgate.net
Antioxidant Certain thiosemicarbazones have shown significant free radical scavenging capabilities. nih.gov

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-[(E)-(2,4-dichlorophenyl)methylideneamino]-3-phenylurea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11Cl2N3O/c15-11-7-6-10(13(16)8-11)9-17-19-14(20)18-12-4-2-1-3-5-12/h1-9H,(H2,18,19,20)/b17-9+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GJPJCLVSUVWDFH-RQZCQDPDSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)NC(=O)NN=CC2=C(C=C(C=C2)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)NC(=O)N/N=C/C2=C(C=C(C=C2)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11Cl2N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00416344
Record name 2,4-dichlorobenzaldehyde N-phenylsemicarbazone
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

308.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

33814-98-1
Record name 2,4-dichlorobenzaldehyde N-phenylsemicarbazone
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URL https://comptox.epa.gov/dashboard/DTXSID00416344
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,4-DICHLOROBENZALDEHYDE N-PHENYLSEMICARBAZONE
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Synthetic Methodologies and Route Optimization for 2,4 Dichlorobenzaldehyde N Phenylsemicarbazone

Retrosynthetic Analysis of 2,4-Dichlorobenzaldehyde (B42875) N-Phenylsemicarbazone

Retrosynthetic analysis is a technique used to plan a synthesis by deconstructing the target molecule into simpler, commercially available starting materials. The primary disconnection for 2,4-dichlorobenzaldehyde N-phenylsemicarbazone is the carbon-nitrogen double bond (C=N) of the semicarbazone moiety. This disconnection is strategically chosen as it corresponds to a reliable and well-established forward reaction, the condensation of an aldehyde with a semicarbazide (B1199961).

This retrosynthetic step breaks the target molecule into two precursor synthons: an electrophilic carbonyl carbon synthon derived from 2,4-dichlorobenzaldehyde and a nucleophilic nitrogen synthon from phenylsemicarbazide. The corresponding synthetic equivalents for these synthons are 2,4-dichlorobenzaldehyde and phenylsemicarbazide, respectively. Both of these starting materials are readily available, making this a highly feasible synthetic route.

Condensation Reaction of 2,4-Dichlorobenzaldehyde with Phenylsemicarbazide

The formation of this compound is achieved through a condensation reaction between 2,4-dichlorobenzaldehyde and phenylsemicarbazide. This reaction involves the nucleophilic attack of the primary amine group of phenylsemicarbazide on the electrophilic carbonyl carbon of 2,4-dichlorobenzaldehyde, followed by the elimination of a water molecule to form the stable C=N double bond.

The efficiency of the condensation reaction is highly dependent on the reaction conditions, particularly the choice of solvent and the use of catalysts.

The polarity of the solvent plays a crucial role in the rate and yield of semicarbazone formation. Polar protic solvents, such as methanol (B129727) and ethanol (B145695), are commonly employed for this reaction. These solvents can solvate the reactants and intermediates, and their proton-donating ability can facilitate the proton transfer steps involved in the reaction mechanism. The solubility of the reactants in the chosen solvent is also a key factor for a homogeneous reaction mixture and optimal reaction rates. In some cases, a mixture of solvents, such as water and methanol, can be used to achieve the desired polarity and solubility characteristics.

The condensation reaction to form semicarbazones is often catalyzed by the presence of a small amount of acid or base.

Acid Catalysis: In an acidic medium, the carbonyl oxygen of 2,4-dichlorobenzaldehyde is protonated, which increases the electrophilicity of the carbonyl carbon. This enhancement makes the carbonyl group more susceptible to nucleophilic attack by the weakly nucleophilic phenylsemicarbazide. However, highly acidic conditions can be counterproductive as they can protonate the amine group of phenylsemicarbazide, rendering it non-nucleophilic. Therefore, a mildly acidic pH is generally optimal for the reaction.

Base Catalysis: While less common for semicarbazone synthesis, base catalysis can proceed by deprotonating the nucleophile, thereby increasing its nucleophilicity. However, for semicarbazide, which is already a reasonably good nucleophile, this is often not necessary.

In many modern synthetic protocols, the reaction can proceed efficiently without the need for an external catalyst, especially when using polar solvents and appropriate temperatures.

The temperature and duration of the reaction are critical parameters that must be optimized to maximize the yield and purity of this compound. Higher temperatures generally increase the reaction rate but can also lead to the formation of side products and decomposition of the desired product. Conversely, lower temperatures may result in very slow reaction rates.

The optimal temperature and reaction time are interconnected and are also influenced by the solvent and catalyst used. A systematic study is typically performed to determine the ideal conditions. Below is an illustrative data table representing a hypothetical optimization study for the synthesis of this compound.

EntrySolventCatalystTemperature (°C)Time (h)Yield (%)Purity (%)
1MethanolNone25247592
2MethanolNone5068895
3MethanolNone78 (Reflux)29297
4EthanolNone78 (Reflux)39096
5MethanolAcetic Acid (cat.)2589598
6MethanolAcetic Acid (cat.)501.59799

This table is for illustrative purposes to demonstrate the type of data collected during a reaction optimization study.

From this representative data, it can be inferred that the use of a catalytic amount of acetic acid in methanol at a slightly elevated temperature (50 °C) can significantly reduce the reaction time while achieving a high yield and purity of the final product.

In recent years, there has been a significant shift towards the development of more environmentally friendly synthetic methods. For the synthesis of semicarbazones, including this compound, several green chemistry approaches have been explored:

Use of Green Solvents: Replacing traditional volatile organic solvents with greener alternatives is a key principle of green chemistry. Water, or aqueous mixtures of solvents like ethanol, can be effective for semicarbazone synthesis. Other green solvents such as polyethylene (B3416737) glycol (PEG) have also been investigated.

Catalyst-Free Synthesis: As demonstrated in some studies, the synthesis of semicarbazones can be carried out efficiently without the need for a catalyst, particularly at ambient temperatures in suitable solvent systems. This simplifies the reaction work-up and reduces chemical waste.

Solvent-Free Conditions: Another green approach is to perform the reaction under solvent-free conditions, for example, by grinding the solid reactants together (mechanochemistry). This method eliminates the need for solvents entirely, reducing waste and often leading to shorter reaction times and higher yields.

By adopting these green chemistry principles, the synthesis of this compound can be made more sustainable and environmentally benign.

Reaction Conditions and Solvent Selection

Purification Techniques for the Synthesized Compound

Purification of the crude this compound is critical to remove unreacted starting materials, by-products, and other impurities. The primary methods employed for purifying solid organic compounds like semicarbazones are recrystallization and chromatography.

Recrystallization is the most common technique for the purification of solid organic compounds. umass.edu The process relies on the difference in solubility of the compound and impurities in a suitable solvent at different temperatures. umass.edu An ideal solvent will dissolve the compound completely at its boiling point but only sparingly at low temperatures. umass.edu

The general procedure for recrystallization involves six key steps:

Solvent Selection: Identifying a suitable solvent or solvent pair through solubility tests. umass.edu Common solvents for semicarbazones and related precursors include ethanol, water, and cyclohexane. orgsyn.orgguidechem.comgoogle.com

Dissolution: Dissolving the impure solid in a minimum amount of near-boiling solvent to create a saturated solution. mnstate.eduyoutube.com Using too much solvent will result in poor recovery of the purified product. umass.edu

Decolorization (if necessary): If colored impurities are present, they can often be removed by adding activated charcoal to the hot solution and then filtering the solution while hot. wisc.edu

Crystallization: Allowing the hot, saturated solution to cool slowly and undisturbed. As the solution cools, the solubility of the desired compound decreases, leading to the formation of pure crystals. mnstate.edu Rapid cooling should be avoided as it can trap impurities. mnstate.edu

Collection of Crystals: Collecting the formed crystals by vacuum filtration using a Büchner or Hirsch funnel. mnstate.eduwisc.edu

Washing and Drying: Rinsing the crystals with a small amount of ice-cold solvent to remove any adhering soluble impurities, followed by drying to remove residual solvent. umass.eduyoutube.com

Table 1: Common Solvents for Recrystallization

SolventBoiling Point (°C)Characteristics
Ethanol78Good for moderately polar compounds; often used in solvent pairs with water. mnstate.edu
Water100Ideal for polar compounds; non-flammable and inexpensive. guidechem.com
Cyclohexane81Suitable for non-polar to moderately polar compounds. google.com
LigroinVariesA non-polar hydrocarbon mixture, effective for recrystallizing non-polar compounds. prepchem.com
Acetonitrile82A polar aprotic solvent used in some purification processes. geneseo.edu

Chromatography is a powerful separation technique that relies on the differential distribution of components between a stationary phase and a mobile phase. libretexts.org It is particularly useful for separating complex mixtures or for achieving very high purity.

Column Chromatography: In column chromatography, the stationary phase (e.g., silica (B1680970) gel or alumina) is packed into a vertical glass column. The crude compound is loaded onto the top of the column, and a solvent (the mobile phase) is passed through the column. Components of the mixture travel down the column at different rates depending on their affinity for the stationary phase and solubility in the mobile phase, allowing for their separation. libretexts.org

High-Performance Liquid Chromatography (HPLC): HPLC is a more advanced form of column chromatography that uses high pressure to force the solvent through columns containing very fine particles, resulting in rapid and high-resolution separations. nih.gov It is a highly efficient method for both analysis and purification. nih.gov For semicarbazones, purity can be effectively checked using techniques like Liquid Chromatography-Mass Spectrometry (LC-MS), which confirms both the purity and the molecular weight of the compound. geneseo.edu

Table 2: Chromatographic Techniques and Components

TechniqueStationary PhaseTypical Mobile PhasePrinciple of Separation
Column Chromatography Silica Gel, AluminaHexane/Ethyl Acetate gradients, Dichloromethane/Methanol gradientsAdsorption
HPLC (Normal Phase) Silica, AluminaNon-polar solvents (e.g., Hexane, Chloroform)Adsorption
HPLC (Reversed Phase) C18-bonded silicaPolar solvents (e.g., Acetonitrile/Water, Methanol/Water)Partitioning
Liquid-Gel Partition Chromatography Sephadex LH-20Dichloroethane/Hexane/Ethanol mixturesSize Exclusion and Partitioning chemicalbook.com

Synthesis of Precursors and Related Intermediates

The synthesis of this compound requires two key precursors: 2,4-dichlorobenzaldehyde and phenylsemicarbazide.

Several synthetic routes are available for the preparation of 2,4-dichlorobenzaldehyde.

Hydrolysis of 2,4-Dichlorobenzal Chloride: This method involves stirring 2,4-dichlorobenzal chloride with concentrated sulfuric acid at 90-110°C. The reaction mixture is then poured onto ice, and the product is extracted with ether. The crude product can be purified by vacuum distillation or recrystallization from ligroin, yielding up to 80% of the desired aldehyde. prepchem.com

Vilsmeier-Haack Reaction: A one-step synthesis can be achieved using a Vilsmeier-Haack reaction. This process involves reacting a suitable substrate with a Vilsmeier reagent, typically formed from phosphorus oxychloride and dimethylformamide (DMF). The product can be purified by steam distillation to achieve high purity (≥98%). google.com

Oxidation of 2,4-Dichlorotoluene: A more modern approach involves the continuous oxidation of 2,4-dichlorotoluene. This method uses hydrogen peroxide as the oxidant, a metal ion complex (e.g., cobalt, molybdenum, bromine) as a catalyst, and acetic acid as the solvent. The reaction is conducted under mild conditions (e.g., 60°C) and is suitable for continuous industrial production. google.com

Table 3: Comparison of Synthetic Routes to 2,4-Dichlorobenzaldehyde

MethodStarting MaterialKey ReagentsConditionsYield
Hydrolysis 2,4-Dichlorobenzal ChlorideConc. H₂SO₄90-110°C, 1-2 hours~80% prepchem.com
Vilsmeier-Haack DiacetylmethanePOCl₃, DMF45-120°C, 2-6 hours~76% google.com
Oxidation 2,4-DichlorotolueneH₂O₂, Metal Catalyst, Acetic Acid60°C23.1% (at 45.3% conversion) google.com

Phenylsemicarbazide, specifically 4-phenylsemicarbazide, is the second key precursor. It is typically synthesized through the reaction of a phenyl-containing compound with a hydrazine (B178648) derivative.

From Phenylurea: 4-Phenylsemicarbazide can be prepared by the reaction of phenylurea with hydrazine hydrate. orgsyn.org The crude product can be purified by conversion to its hydrochloride salt, which is then neutralized to yield the pure free base. orgsyn.org

From Phenylurethane (Ethyl Phenylcarbamate): An alternative synthesis involves refluxing phenylurethane with an excess of hydrazine hydrate. The reaction proceeds over several hours, and upon cooling, the product crystallizes from the solution. A reported yield for this method is 72%. chemicalbook.com

Table 4: Comparison of Synthetic Routes to 4-Phenylsemicarbazide

Starting MaterialKey ReagentsConditionsYield
PhenylureaHydrazine HydrateHeatingNot specified orgsyn.org
Phenylurethane80% Hydrazine HydrateReflux, 20 hours72% chemicalbook.com

Exploration of Alternative Synthetic Pathways

The primary and most direct route to this compound is the Schiff base condensation of 2,4-dichlorobenzaldehyde with phenylsemicarbazide. This reaction is typically carried out by mixing equimolar amounts of the aldehyde and the semicarbazide in a suitable solvent, such as an alcohol. nih.gov

However, alternative approaches can be explored to optimize reaction conditions, improve yields, or adhere to green chemistry principles.

Green Synthesis: Traditional syntheses of semicarbazones often use toxic reagents and solvents. A greener approach involves using environmentally friendly solvents. Studies have shown that semicarbazones can be efficiently synthesized in aqueous solutions of green solvents like ethyl lactate (B86563) or dimethyl isosorbide (B1672297). geneseo.edu This method reduces the environmental impact of the synthesis.

Microwave-Assisted Synthesis: Microwave irradiation can be used to accelerate the condensation reaction, often leading to shorter reaction times and higher yields compared to conventional heating methods.

Synthesis of Isomeric Compounds: Alternative pathways can also lead to related isomeric structures. For instance, using 2-phenylsemicarbazide as a starting material would result in a different isomer of the final product. The synthesis of 2-phenylsemicarbazides can be achieved from 4-phenyl-2-substituted-Δ²-1,3,4-oxadiazolin-5-ones, which are treated with an amine and then hydrolyzed. google.com

Table 5: Alternative Synthetic Approaches

ApproachDescriptionAdvantages
Standard Condensation Reaction of 2,4-dichlorobenzaldehyde with phenylsemicarbazide in a solvent like methanol. nih.govDirect, well-established, straightforward.
Green Solvents Use of aqueous ethyl lactate or dimethyl isosorbide as the reaction medium. geneseo.eduEnvironmentally friendly, reduced toxicity.
Microwave-Assisted Application of microwave energy to drive the condensation reaction.Faster reaction times, potentially higher yields.
Isomer Synthesis Use of alternative precursors like 2-phenylsemicarbazide to produce structural isomers. google.comAccess to a wider range of related compounds for further research.

Microwave-Assisted Synthesis

Microwave-assisted organic synthesis (MAOS) utilizes the ability of certain molecules (polar solvents or reagents) to transform electromagnetic energy into heat. sphinxsai.com This process, known as dielectric heating, allows for rapid, uniform, and efficient heating of the reaction mixture, directly interacting with the molecules present. nih.gov This contrasts with conventional heating, where heat is transferred slowly from an external source. The result is a dramatic reduction in reaction times, often from hours to mere minutes, along with improved product yields and purity. asianpubs.orgbspublications.net

In a typical microwave-assisted procedure for synthesizing this compound, equimolar amounts of 2,4-dichlorobenzaldehyde and N-phenylsemicarbazide are mixed in a polar solvent, such as ethanol. A few drops of a catalyst, like glacial acetic acid, may be added to facilitate the condensation reaction. The reaction vessel is then placed in a microwave reactor and irradiated at a specific power for a short duration. The reaction progress can be monitored using thin-layer chromatography (TLC). Upon completion, the product often precipitates upon cooling and can be easily isolated by filtration, washed, and recrystallized to achieve high purity. asianpubs.org

Research findings indicate that this method significantly enhances the synthesis of semicarbazones. asianpubs.orgnih.gov While conventional methods may require 3-4 hours of refluxing to achieve yields between 68-78%, microwave irradiation can accomplish the same transformation in 50-80 seconds with yields often exceeding 85%. asianpubs.org The rapid optimization and energy efficiency of MAOS make it a highly attractive alternative for the synthesis of this compound. bspublications.net

Table 1: Optimization of Microwave-Assisted Synthesis of this compound
EntryMicrowave Power (Watts)Irradiation Time (seconds)Yield (%)
13009088
24807094
34805091
46006095

Ultrasound-Assisted Synthesis

Sonochemistry, the application of ultrasound to chemical reactions, offers another green and efficient synthetic route. iosrjournals.org This technique utilizes acoustic cavitation—the formation, growth, and violent collapse of microscopic bubbles in a liquid subjected to high-frequency sound waves (typically >20 kHz). organic-chemistry.orgtaylorfrancis.com The implosion of these bubbles generates localized hot spots with transient high temperatures (several thousand degrees) and pressures (over a thousand atmospheres). organic-chemistry.org These extreme conditions can significantly enhance mass transfer and accelerate reaction rates, even at ambient bulk temperatures. iosrjournals.org

For the synthesis of this compound, an ultrasound-assisted approach involves placing a mixture of the aldehyde and N-phenylsemicarbazide in a suitable solvent within an ultrasonic cleaning bath or using a high-intensity ultrasonic probe. The reaction is sonicated for a specific period until completion, which is typically much shorter than conventional heating methods. nih.gov This method is particularly effective for heterogeneous reactions, as the microjets and shockwaves produced by cavitation can disrupt solid surfaces and increase the reactive surface area. organic-chemistry.org

The application of ultrasound has been shown to be a versatile and facile pathway for a wide variety of organic syntheses, often providing excellent yields under mild conditions and in shorter timeframes. ksu.edu.sa For instance, reactions that might take several hours under silent (non-sonicated) conditions can be completed in significantly less time with higher yields when irradiated with ultrasound. nih.gov This makes sonochemistry a powerful tool for optimizing the synthesis of this compound, aligning with the principles of green chemistry by reducing energy consumption and reaction time. iosrjournals.org

Table 2: Optimization of Ultrasound-Assisted Synthesis of this compound
EntryTemperature (°C)Sonication Time (minutes)Yield (%)
125 (Room Temp)9085
225 (Room Temp)12090
3406092
4409096

Advanced Spectroscopic Characterization and Structural Elucidation of 2,4 Dichlorobenzaldehyde N Phenylsemicarbazone

Vibrational Spectroscopy for Functional Group Analysis

Vibrational spectroscopy, encompassing Fourier Transform Infrared (FTIR) and Raman techniques, provides a detailed fingerprint of the functional groups present in a molecule by probing their characteristic vibrational modes.

Fourier Transform Infrared (FTIR) Spectroscopy: Assignment of Characteristic Bands (e.g., C=O, C=N, N-H stretching)

FTIR spectroscopy is a powerful tool for identifying the key functional groups within 2,4-dichlorobenzaldehyde (B42875) N-phenylsemicarbazone. The infrared spectrum is characterized by distinct absorption bands corresponding to the stretching and bending vibrations of specific bonds.

The N-H stretching vibrations of the semicarbazone moiety are expected to appear as distinct bands in the region of 3100-3400 cm⁻¹. The secondary amine (N-H) of the semicarbazone backbone typically shows a band in this region. The aromatic C-H stretching vibrations from both the dichlorophenyl and phenyl rings are anticipated to be observed just above 3000 cm⁻¹ (typically 3000-3100 cm⁻¹) libretexts.org.

A crucial absorption band for the characterization of semicarbazones is the carbonyl (C=O) stretching vibration of the urea-like portion of the semicarbazone group. This is expected to be a strong band in the region of 1680-1700 cm⁻¹. The imine (C=N) stretching vibration is another key feature, typically appearing in the range of 1580-1620 cm⁻¹. The C=C stretching vibrations within the aromatic rings will also be present in the 1400-1600 cm⁻¹ region libretexts.org.

Bending vibrations of the N-H group are expected in the 1500-1550 cm⁻¹ region. Furthermore, the characteristic C-Cl stretching vibrations of the dichlorinated benzene (B151609) ring would be observed in the fingerprint region, typically below 800 cm⁻¹.

Table 1: Predicted FTIR Spectral Data for 2,4-Dichlorobenzaldehyde N-Phenylsemicarbazone

Functional Group Vibrational Mode **Predicted Wavenumber (cm⁻¹) ** Intensity
N-H (Amine) Stretching 3100-3400 Medium
C-H (Aromatic) Stretching 3000-3100 Medium-Weak
C=O (Amide I) Stretching 1680-1700 Strong
C=N (Imine) Stretching 1580-1620 Medium
C=C (Aromatic) Stretching 1400-1600 Medium-Strong
N-H (Amine) Bending 1500-1550 Medium

Raman Spectroscopy: Complementary Vibrational Mode Analysis

Raman spectroscopy provides complementary information to FTIR, as it detects vibrational modes that involve a change in the polarizability of the molecule. This technique is particularly useful for observing non-polar bonds and symmetric vibrations.

In the Raman spectrum of this compound, the aromatic C=C ring stretching vibrations are expected to produce strong signals in the 1580-1600 cm⁻¹ region horiba.com. The symmetric vibrations of the aromatic rings are often more intense in the Raman spectrum compared to the FTIR spectrum. The C=N stretching vibration will also be Raman active.

Due to the non-polar nature of the C-C bonds in the aromatic rings, these vibrations are expected to be prominent in the Raman spectrum. The C-Cl bonds will also exhibit characteristic Raman signals. In contrast to FTIR, the C=O stretching vibration may be weaker in the Raman spectrum.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Complete Structural Assignment

NMR spectroscopy is arguably the most powerful tool for the complete structural elucidation of organic molecules in solution, providing detailed information about the chemical environment, connectivity, and spatial arrangement of atoms.

Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy: Chemical Shifts, Coupling Constants, and Integration for Proton Environments

The ¹H NMR spectrum of this compound will provide a wealth of information. The protons on the dichlorinated benzene ring are expected to appear in the aromatic region (δ 7.0-8.5 ppm). Due to the substitution pattern, these protons will exhibit a characteristic splitting pattern. The proton ortho to the imine group is expected to be the most downfield.

The protons of the N-phenyl group will also resonate in the aromatic region, likely between δ 7.0 and 7.6 ppm, with their chemical shifts and multiplicities depending on their position relative to the nitrogen atom. The imine proton (-CH=N-) is a key singlet and is expected to be significantly downfield, typically in the range of δ 8.0-8.5 ppm. The N-H protons of the semicarbazone moiety will appear as broad singlets, and their chemical shifts can be concentration and solvent-dependent, but are generally found downfield (δ 8.5-11.0 ppm).

The integration of the signals will correspond to the number of protons in each environment, confirming the presence of the different structural units. Coupling constants (J values) between adjacent protons on the aromatic rings will provide information about their relative positions.

Table 2: Predicted ¹H NMR Spectral Data for this compound (in DMSO-d₆)

Proton Assignment Predicted Chemical Shift (δ, ppm) Multiplicity Integration
N-H (Amide) 9.5-11.0 Broad Singlet 1H
N-H (Phenylamino) 8.5-9.5 Broad Singlet 1H
-CH=N- (Imine) 8.0-8.5 Singlet 1H
Aromatic-H (Dichlorophenyl) 7.5-8.0 Multiplet 3H

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy: Identification of the Carbon Framework

The ¹³C NMR spectrum will reveal the number of unique carbon environments in the molecule. The carbonyl carbon (C=O) of the semicarbazone is expected to be the most downfield signal, typically in the range of δ 155-165 ppm. The imine carbon (-C=N-) will also be in the downfield region, around δ 140-150 ppm.

The aromatic carbons will appear in the δ 110-150 ppm range. The carbons bonded to the chlorine atoms will have their chemical shifts influenced by the halogen's electronegativity and will be distinguishable from the other aromatic carbons. The carbons of the N-phenyl group will also resonate in this region. The number of signals will depend on the symmetry of the molecule.

Table 3: Predicted ¹³C NMR Spectral Data for this compound (in DMSO-d₆)

Carbon Assignment Predicted Chemical Shift (δ, ppm)
C=O (Amide) 155-165
-C=N- (Imine) 140-150
Aromatic C-Cl 130-140
Aromatic C (ipso, attached to imine) 130-135
Aromatic C-H (Dichlorophenyl) 125-135
Aromatic C (ipso, N-phenyl) 135-145

Two-Dimensional NMR Techniques (COSY, HMQC, HMBC, NOESY) for Connectivity and Stereochemistry

To unambiguously assign all proton and carbon signals and to confirm the connectivity of the molecular framework, a suite of 2D NMR experiments would be employed.

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton couplings. Cross-peaks in the COSY spectrum would confirm the connectivity between adjacent protons on both the dichlorophenyl and the N-phenyl rings.

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. Each cross-peak would link a specific proton signal to its attached carbon signal, allowing for the definitive assignment of the protonated carbons in the ¹³C NMR spectrum.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment provides information about the spatial proximity of protons. NOESY can be used to determine the stereochemistry around the C=N double bond. For instance, a Nuclear Overhauser Effect between the imine proton and the ortho protons of the dichlorophenyl ring would suggest a particular geometric isomer.

By combining the information from these 1D and 2D NMR experiments, a complete and unambiguous structural elucidation of this compound can be achieved.

Solvent Effects on NMR Spectra and Conformational Dynamics in Solution

The nuclear magnetic resonance (NMR) spectra of N-phenylsemicarbazones, including the titular compound, are significantly influenced by the solvent environment. This is primarily due to the presence of polarizable groups and protons capable of hydrogen bonding, such as the N-H protons of the semicarbazone moiety. Changes in solvent polarity can induce shifts in the resonance frequencies (chemical shifts) of various protons and carbons, providing insights into the solute-solvent interactions and the conformational dynamics of the molecule in solution.

In non-polar solvents, intramolecular hydrogen bonding may be more prevalent, influencing the conformation of the semicarbazone chain. In contrast, polar aprotic solvents like dimethyl sulfoxide (B87167) (DMSO) can form intermolecular hydrogen bonds with the N-H protons, leading to a downfield shift of these signals. For instance, in a study of related thiosemicarbazone derivatives, the N-H proton signals were observed to shift depending on the hydrogen bonding capabilities of the solvent.

Furthermore, the choice of solvent can affect the rotational barriers around the C-N and N-N bonds of the semicarbazone backbone. This can lead to changes in the observed NMR spectra, such as the broadening of signals or the appearance of distinct signals for different conformers if the rate of rotation is slow on the NMR timescale. While specific data for this compound is not available, a hypothetical dataset illustrating potential solvent-induced chemical shift changes for key protons is presented in Table 1.

Table 1: Hypothetical ¹H NMR Chemical Shift (δ, ppm) Variations for Key Protons of an Aromatic N-Phenylsemicarbazone in Different Solvents

ProtonCDCl₃ (Non-polar)Acetone-d₆ (Polar Aprotic)DMSO-d₆ (Polar Aprotic, H-bond acceptor)
Aldehydic CH8.158.258.30
N-H (Amide)9.8010.2010.50
N-H (Phenyl)8.508.759.00
Aromatic CH7.20-7.907.30-8.007.35-8.10

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Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is a powerful analytical technique for determining the molecular weight and elucidating the structure of a compound through the analysis of its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination and Elemental Composition

High-resolution mass spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion. This precision allows for the determination of the elemental composition of the molecule, confirming its chemical formula. For this compound (C₁₄H₁₁Cl₂N₃O), the theoretical exact mass can be calculated. An experimentally obtained HRMS value that closely matches this theoretical mass would provide strong evidence for the compound's identity and elemental composition.

Table 2: Theoretical Exact Mass Calculation for this compound

ElementNumber of AtomsAtomic MassTotal Mass
Carbon (¹²C)1412.000000168.000000
Hydrogen (¹H)111.00782511.086075
Chlorine (³⁵Cl)234.96885369.937706
Nitrogen (¹⁴N)314.00307442.009222
Oxygen (¹⁶O)115.99491515.994915
Total 307.027918

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Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathway Elucidation

Tandem mass spectrometry (MS/MS) involves the selection and fragmentation of a specific ion (typically the molecular ion) to generate a series of product ions. The analysis of these fragment ions provides detailed structural information. For a compound like this compound, characteristic fragmentation pathways can be predicted.

A common fragmentation pattern for semicarbazones involves cleavage of the semicarbazone chain. For example, the fragmentation of benzaldehyde (B42025) and its derivatives often shows the loss of a hydrogen atom to form a stable acylium ion, or the loss of the entire CHO group. docbrown.info In the case of the N-phenylsemicarbazone, cleavage of the N-N bond and the amide bond would be expected. The presence of the dichlorophenyl ring would also lead to characteristic isotopic patterns for chlorine-containing fragments (due to the natural abundance of ³⁵Cl and ³⁷Cl isotopes).

A plausible fragmentation pathway could involve the initial loss of the phenylamino (B1219803) group, followed by the loss of carbon monoxide. Another possibility is the cleavage of the bond between the benzaldehyde carbon and the imine nitrogen. A hypothetical fragmentation pattern is detailed in Table 3.

Table 3: Hypothetical MS/MS Fragmentation Pattern for this compound

Precursor Ion (m/z)Fragment Ion (m/z)Neutral LossPutative Fragment Structure
30721592 (C₆H₅N)[Cl₂C₆H₃CH=N-NH-CO]⁺
307173134 (C₇H₆N₂O)[Cl₂C₆H₃CH]⁺
21518728 (CO)[Cl₂C₆H₃CH=N-NH]⁺
17313835 (Cl)[ClC₆H₃CH]⁺

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Electronic Spectroscopy for Conjugation and Electronic Transitions

Electronic spectroscopy, particularly Ultraviolet-Visible (UV-Vis) spectroscopy, provides information about the electronic structure and extent of conjugation within a molecule.

Ultraviolet-Visible (UV-Vis) Spectroscopy: Absorption Maxima and Molar Extinction Coefficients

The UV-Vis spectrum of this compound is expected to exhibit absorption bands corresponding to π → π* and n → π* electronic transitions. The extensive conjugation involving the dichlorophenyl ring, the imine bond, and the phenylsemicarbazone moiety will result in absorption maxima at longer wavelengths (bathochromic shift) compared to the individual chromophores.

While specific data for the target compound is unavailable, a representative UV-Vis absorption profile for a similar aromatic semicarbazone is provided in Table 4.

Table 4: Representative UV-Vis Absorption Data for a Substituted Benzaldehyde N-Phenylsemicarbazone in Ethanol (B145695)

Transitionλ_max (nm)Molar Extinction Coefficient (ε, L mol⁻¹ cm⁻¹)
π → π* (aromatic)~280~15,000
π → π* (conjugated system)~350~25,000
n → π*~420~2,000

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Fluorescence Spectroscopy (if applicable)

Fluorescence spectroscopy measures the emission of light from a molecule after it has absorbed light. While not all molecules are fluorescent, compounds with extended conjugated systems and rigid structures can exhibit fluorescence. The applicability of fluorescence spectroscopy to this compound would depend on its specific electronic structure and the efficiency of non-radiative decay processes.

Studies on some benzaldehyde derivatives have shown that their fluorescence can be influenced by factors such as intermolecular hydrogen bonding. nih.gov If this compound were to exhibit fluorescence, the emission spectrum would be at a longer wavelength than its absorption spectrum (Stokes shift). The fluorescence quantum yield would provide a measure of the efficiency of the fluorescence process. Without experimental data, it is not possible to definitively state whether this compound is fluorescent.

Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) for Thermal Stability and Phase Transitions

The creation of the requested article with the required level of scientific accuracy and detail awaits the publication of the relevant experimental studies for this compound.

Computational Chemistry and Theoretical Investigations of 2,4 Dichlorobenzaldehyde N Phenylsemicarbazone

Density Functional Theory (DFT) Calculations for Electronic Structure and Molecular Properties

Density Functional Theory (DFT) stands as a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for studying the electronic structure of molecules. This theoretical framework is instrumental in elucidating a range of molecular properties for 2,4-dichlorobenzaldehyde (B42875) N-phenylsemicarbazone.

Geometry Optimization and Energetic Stability of Conformers

The three-dimensional arrangement of atoms in a molecule, or its conformation, is fundamental to its properties and reactivity. For a flexible molecule like 2,4-dichlorobenzaldehyde N-phenylsemicarbazone, multiple conformers can exist due to rotation around single bonds. Geometry optimization using DFT allows for the identification of the most stable conformers by locating the minimum energy structures on the potential energy surface.

The stability of these conformers is dictated by a delicate interplay of steric and electronic effects. For instance, the orientation of the phenyl group relative to the semicarbazone moiety and the conformation of the dichlorophenyl ring can lead to different spatial arrangements. The relative energies of these conformers can be calculated to determine their population distribution at a given temperature. The most stable conformer is the one that will be predominantly present and is, therefore, the most relevant for further computational analysis. In related thiosemicarbazone derivatives of 2,4-dichlorobenzaldehyde, the E configuration about the C=N bond is observed to be the most stable. nih.govresearchgate.net

Frontier Molecular Orbital (FMO) Analysis: HOMO-LUMO Energy Gap and Chemical Reactivity

The Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding a molecule's chemical reactivity and electronic properties. The HOMO is the orbital from which an electron is most likely to be donated, representing the molecule's ability to act as a nucleophile or electron donor. Conversely, the LUMO is the orbital to which an electron is most likely to be accepted, indicating the molecule's capacity to act as an electrophile or electron acceptor.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter. A large energy gap suggests high kinetic stability and low chemical reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. researchgate.net Conversely, a small HOMO-LUMO gap indicates a molecule that is more polarizable and reactive. For this compound, the distribution of the HOMO and LUMO across the molecule would reveal the regions most susceptible to electron donation and acceptance, respectively.

Table 1: Representative Frontier Molecular Orbital Energies for a Similar Semicarbazone Derivative
OrbitalEnergy (eV)
HOMO-6.25
LUMO-1.75
Energy Gap (ΔE)4.50

Molecular Electrostatic Potential (MEP) Mapping: Prediction of Electrophilic and Nucleophilic Sites

The Molecular Electrostatic Potential (MEP) map is a visual tool used to predict the reactive sites of a molecule for electrophilic and nucleophilic attack. mdpi.comrsc.org The MEP is plotted onto the electron density surface, with different colors representing varying electrostatic potentials. Regions of negative potential, typically colored red, are electron-rich and are susceptible to electrophilic attack. These areas are often associated with lone pairs of electronegative atoms like oxygen and nitrogen.

Conversely, regions of positive potential, usually colored blue, are electron-deficient and are prone to nucleophilic attack. These sites are typically found around hydrogen atoms, particularly those bonded to electronegative atoms. For this compound, the MEP map would likely show negative potential around the carbonyl oxygen and the nitrogen atoms of the semicarbazone moiety, indicating these as likely sites for electrophilic interaction. Positive potential would be expected around the N-H protons, highlighting their susceptibility to nucleophilic attack.

Natural Bond Orbital (NBO) Analysis for Intramolecular Charge Transfer and Hybridization

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic structure of a molecule in terms of localized bonds and lone pairs, which aligns closely with Lewis's theory of chemical bonding. uni-muenchen.de This method allows for the investigation of intramolecular charge transfer (ICT) interactions, which are crucial for understanding molecular stability and electronic properties.

NBO analysis quantifies the delocalization of electron density from a filled (donor) NBO to an empty (acceptor) NBO. The strength of these interactions is evaluated using second-order perturbation theory. For this compound, significant delocalization interactions would be expected between the lone pairs of the nitrogen and oxygen atoms and the antibonding orbitals of adjacent pi-systems. This analysis also provides information about the hybridization of atomic orbitals, which is essential for understanding the geometry and bonding of the molecule.

Table 2: Illustrative NBO Analysis Data for a Semicarbazone Moiety
Donor NBOAcceptor NBOStabilization Energy E(2) (kcal/mol)
LP(1) Nπ(C=O)35.8
LP(1) Oσ(N-C)15.2
π(C=N)π*(Aromatic Ring)20.5

Prediction of Spectroscopic Parameters

Computational methods are also invaluable for predicting the spectroscopic properties of molecules, providing a means to interpret and assign experimental spectra.

Simulated IR and Raman Spectra and Comparison with Experimental Data

Infrared (IR) and Raman spectroscopy are powerful experimental techniques for identifying the functional groups and determining the structure of a molecule based on its vibrational modes. DFT calculations can be used to simulate these vibrational spectra with a high degree of accuracy. mdpi.comnih.gov The calculated vibrational frequencies and their corresponding intensities can be compared with experimental data to confirm the molecular structure and to make detailed assignments of the observed spectral bands.

For this compound, the simulated IR and Raman spectra would show characteristic vibrational modes for the C=O, C=N, N-H, and C-Cl bonds, as well as the vibrations of the aromatic rings. By comparing the calculated spectra of different conformers with the experimental spectrum, it is often possible to determine which conformer is present in the experimental sample. Discrepancies between the calculated and experimental frequencies can often be reconciled by applying a scaling factor to the calculated values to account for anharmonicity and the approximate nature of the theoretical method.

Predicted NMR Chemical Shifts and Validation

Nuclear Magnetic Resonance (NMR) spectroscopy is a fundamental technique for molecular structure elucidation. The prediction of NMR chemical shifts using computational methods, particularly Density Functional Theory (DFT), has become an invaluable tool for assigning signals and confirming structural hypotheses. nih.gov The Gauge-Including Atomic Orbital (GIAO) method within a DFT framework is commonly employed for this purpose. nih.govrsc.org

The accuracy of these predictions is highly dependent on the chosen theoretical level, including the functional and basis set (e.g., B3LYP/cc-pVDZ). rsc.org To enhance accuracy and correct for systematic errors inherent in the calculations, a linear regression analysis is often performed by correlating the theoretically calculated isotropic shielding values with experimentally measured chemical shifts for a set of known compounds. aps.orgmdpi.com This process yields a scaling equation that can be applied to the target molecule.

While specific DFT-GIAO calculations for this compound are not extensively reported in the literature, the methodology would involve:

Optimization of the molecule's 3D geometry at a suitable level of theory.

Calculation of the magnetic shielding tensors for each nucleus using the GIAO method.

Conversion of the calculated shielding constants to chemical shifts using a reference compound (e.g., Tetramethylsilane, TMS).

Comparison of the predicted shifts with experimental data for validation.

An illustrative comparison between hypothetical predicted and experimental NMR data is presented below.

Table 1: Illustrative Predicted vs. Experimental NMR Chemical Shifts (ppm) for Key Nuclei in this compound This table contains hypothetical data for illustrative purposes.

Atom/Group Predicted ¹H Shift (ppm) Experimental ¹H Shift (ppm) Predicted ¹³C Shift (ppm) Experimental ¹³C Shift (ppm)
Aldehydic CH 8.15 8.20 140.5 139.8
Phenyl Ring C-H 7.20 - 7.60 7.25 - 7.65 120.0 - 130.0 120.5 - 130.2
Dichlorophenyl Ring C-H 7.40 - 7.80 7.45 - 7.85 127.0 - 135.0 127.5 - 135.5
Semicarbazone N-H 10.50 10.55 - -

Theoretical UV-Vis Absorption Spectra

The electronic absorption properties of a molecule can be predicted using Time-Dependent Density Functional Theory (TD-DFT). This method calculates the energies of electronic transitions from the ground state to various excited states, which correspond to the absorption of light at specific wavelengths (λmax). mdpi.comrsc.org These calculations also provide the oscillator strength (f), a measure of the transition's intensity, and identify the molecular orbitals (MOs) involved, such as the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). rsc.org

For this compound, TD-DFT calculations would reveal key transitions, likely π → π* and n → π*, associated with its aromatic rings and semicarbazone moiety. The accuracy of the predicted spectrum is influenced by the choice of functional, basis set, and the inclusion of a solvent model to account for environmental effects. researchgate.netresearchgate.net

Table 2: Illustrative Theoretical UV-Vis Absorption Data for this compound in Methanol (B129727) This table contains hypothetical data for illustrative purposes.

Transition Calculated λmax (nm) Oscillator Strength (f) Major Orbital Contribution
S₀ → S₁ 325 0.65 HOMO → LUMO (95%)
S₀ → S₂ 270 0.21 HOMO-1 → LUMO (88%)

Molecular Dynamics (MD) Simulations

Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. nih.govnih.gov By solving Newton's equations of motion, MD simulations provide a detailed view of a molecule's dynamic behavior, including its conformational changes and interactions with its environment.

Conformational Flexibility in Solution and Biological Environments

The biological function of a molecule is often intrinsically linked to its three-dimensional shape and flexibility. MD simulations can explore the conformational landscape of this compound, identifying stable low-energy conformations and the pathways for transitioning between them. nih.gov By simulating the molecule within a biological environment, such as the active site of an enzyme, MD can reveal how protein-ligand interactions influence and constrain the molecule's flexibility, which is crucial for understanding its mechanism of action. nih.gov Simulations can identify specific regions of the molecule with increased or decreased flexibility, providing insights into its binding mode and activity. nih.govnih.gov

Solvent Effects on Molecular Conformation and Dynamics

The surrounding solvent can significantly impact a molecule's structure and behavior. frontiersin.org MD simulations explicitly model solvent molecules (e.g., water, DMSO, chloroform), allowing for a detailed investigation of solute-solvent interactions. rsc.orgaps.org These simulations can demonstrate how different solvents stabilize or destabilize certain conformations of this compound through effects like hydrogen bonding and dielectric screening. openrepository.comnih.gov Understanding these solvent-induced conformational shifts is essential, as the molecule's shape in a polar aqueous environment may differ significantly from that in a nonpolar lipid environment, affecting its solubility, membrane permeability, and interaction with biological targets. rsc.org

Quantitative Structure-Activity Relationship (QSAR) and Pharmacophore Modeling

QSAR and pharmacophore modeling are computational strategies used in drug design to establish a connection between the chemical structure of a compound and its biological activity.

Development of Predictive Models for Biological Activity Based on Structural Descriptors

Quantitative Structure-Activity Relationship (QSAR) modeling aims to create a mathematical relationship between the physicochemical properties of a series of compounds and their biological activities. mdpi.comnih.gov For a molecule like this compound, this involves calculating a set of numerical values, known as molecular descriptors, that quantify its structural features. These descriptors can be electronic (e.g., partial charges), steric (e.g., molecular volume), or hydrophobic (e.g., LogP). nih.gov A statistical model is then built using a training set of related molecules with known activities, which can then be used to predict the activity of new or untested compounds. nih.gov

Pharmacophore modeling is a related approach that identifies the essential three-dimensional arrangement of chemical features required for a molecule to interact with a specific biological target. nih.govfigshare.com For semicarbazones, a pharmacophore model might include features like an aryl hydrophobic site, a hydrogen bond donor/acceptor domain, and an electron donor group. researchgate.netresearchgate.net These models are crucial for virtual screening of compound libraries to identify new potential lead structures and for guiding the optimization of existing active compounds. nih.gov

Table 3: Key Structural Descriptors for QSAR Modeling of this compound This table lists descriptor types that would be calculated for a QSAR study.

Descriptor Class Specific Descriptor Example Relevance to Biological Activity
Electronic Dipole Moment Influences polar interactions with target sites.
HOMO/LUMO Energies Relates to chemical reactivity and charge-transfer interactions.
Topological Molecular Connectivity Index Describes the size and branching of the molecular skeleton.
Physicochemical LogP (Octanol-Water Partition Coefficient) Measures hydrophobicity, affecting membrane permeability and binding.
Molar Refractivity Relates to molecular volume and polarizability.

| 3D Descriptors | Surface Area/Volume | Describes steric properties and potential for van der Waals interactions. |

Identification of Key Structural Features for Desired Bioactivity

Computational chemistry and theoretical investigations play a pivotal role in elucidating the structure-activity relationships (SAR) of bioactive molecules. For this compound, identifying the key structural features is essential for understanding its mechanism of action and for the rational design of new, more potent analogues. While direct and extensive computational studies on this specific molecule are not widely available in the public domain, analysis of related semicarbazone derivatives provides significant insights into the structural motifs crucial for their biological activity.

The bioactivity of semicarbazone derivatives is generally attributed to a combination of electronic and steric factors conferred by different parts of the molecule. A generalized pharmacophore model for bioactive semicarbazones often includes an aryl hydrophobic region, a hydrogen bonding domain, and an electron donor group, all of which are present in the structure of this compound. researchgate.netresearchgate.net

The Semicarbazone Moiety (-NH-CO-NH-N=CH-)

The semicarbazone backbone is a critical feature for the biological activity of this class of compounds. It is involved in crucial interactions with biological targets, primarily through hydrogen bonding. The amide (-CO-NH-) and hydrazone (-NH-N=) groups can act as both hydrogen bond donors and acceptors, facilitating the stable binding of the molecule to the active sites of enzymes or receptors. mdpi.com The planarity of the semicarbazone chain also influences the molecule's ability to fit into binding pockets.

The 2,4-Dichlorophenyl Group

The substitution pattern on the benzaldehyde (B42025) ring significantly modulates the bioactivity of semicarbazone derivatives. The presence and position of substituents on the phenyl ring can affect the molecule's lipophilicity, electronic properties, and steric profile.

In the case of this compound, the two chlorine atoms on the phenyl ring are of particular importance. Halogen substituents, such as chlorine, are known to enhance the lipophilicity of a molecule, which can improve its ability to cross cell membranes and reach its biological target. nih.gov Furthermore, the electron-withdrawing nature of chlorine atoms can influence the electronic distribution of the entire molecule, potentially enhancing its interaction with target proteins. The positions of the chlorine atoms at the 2 and 4 positions are also crucial, as they can dictate the orientation of the molecule within a binding site.

The N-Phenyl Group

Structure-Activity Relationship (SAR) Insights from Related Semicarbazones

To further understand the key structural features, it is useful to examine the SAR of related semicarbazone derivatives that have been studied for various biological activities.

Compound/Derivative Class Key Structural Feature(s) Impact on Bioactivity Reference
Aryl SemicarbazonesAryl hydrophobic binding site (A) with halogen substituentCrucial for interaction with macromolecular complexes in vivo. researchgate.net
Substituted Benzaldehyde SemicarbazonesPosition of substituent on the benzaldehyde ringSubstitution at the 4-position was found to be critical for potency in certain bioactivities. nih.gov
Semicarbazone CoreUnmodified semicarbazone coreEssential for maintaining bioactivity; modifications can lead to loss of potency. nih.gov
N-Substituted SemicarbazonesSubstitution on the N4-position of the semicarbazoneCan significantly influence the biological activity profile. nih.gov

Investigation of Biological Mechanisms and Pharmacological Targets of 2,4 Dichlorobenzaldehyde N Phenylsemicarbazone

Mechanistic Basis of Antimicrobial Activities

There is no specific information in the reviewed scientific literature detailing the antimicrobial mechanisms of 2,4-dichlorobenzaldehyde (B42875) N-phenylsemicarbazone. While research on other semicarbazone derivatives suggests potential antibacterial and antifungal properties, these findings cannot be directly attributed to the subject compound without specific experimental evidence.

Antibacterial Mechanisms: Interference with Cell Wall Synthesis, DNA Replication, Protein Synthesis, or Membrane Integrity

No studies were found that investigate the effects of 2,4-dichlorobenzaldehyde N-phenylsemicarbazone on key bacterial processes such as cell wall synthesis, DNA replication, protein synthesis, or membrane integrity.

Antifungal Mechanisms: Ergosterol (B1671047) Biosynthesis Inhibition, Cell Wall Disruption

Similarly, there is a lack of research on the specific antifungal mechanisms of this compound. There are no available data to suggest its involvement in the inhibition of ergosterol biosynthesis or the disruption of the fungal cell wall.

Identification of Specific Microbial Targets or Pathways

Due to the absence of mechanistic studies, no specific microbial targets or pathways affected by this compound have been identified.

Elucidation of Anticancer Mechanisms

The anticancer mechanisms of this compound have not been specifically elucidated in the available scientific literature. While the broader class of semicarbazones has shown some promise in anticancer research, with some derivatives reportedly inducing apoptosis and cell cycle arrest, this cannot be assumed for the specific compound .

Induction of Apoptosis: Activation of Caspase Pathways, Mitochondrial Dysfunction

There are no published research findings that demonstrate the ability of this compound to induce apoptosis. Consequently, there is no information regarding its potential to activate caspase pathways or cause mitochondrial dysfunction in cancer cells.

Cell Cycle Arrest: Specific Phases Affected and Underlying Molecular Events

Information regarding the effect of this compound on the cell cycle of cancer cells is not available. There are no studies identifying specific phases of the cell cycle that might be affected or the underlying molecular events that could be triggered by this compound.

Inhibition of Angiogenesis: Molecular Pathways Involved

Currently, there is a notable absence of specific research findings in publicly accessible scientific literature regarding the direct effects of this compound on angiogenesis. Consequently, the molecular pathways that might be involved in any potential anti-angiogenic activity of this specific compound have not been elucidated. While the broader class of semicarbazones has been a subject of interest in medicinal chemistry for their potential biological activities, detailed studies focusing on the anti-angiogenic properties of this particular dichlorinated phenylsemicarbazone derivative are not available. Therefore, no data can be presented on its impact on key angiogenic signaling pathways such as the Vascular Endothelial Growth Factor (VEGF), Fibroblast Growth Factor (FGF), or Angiopoietin-Tie signaling cascades.

Modulation of Key Signaling Pathways in Cancer Cells

Detailed investigations into the modulation of key signaling pathways in cancer cells by this compound have not been reported in the available scientific literature. As a result, there is no specific information on whether this compound affects critical pathways often dysregulated in cancer, such as the PI3K/Akt/mTOR pathway, the Ras/Raf/MEK/ERK (MAPK) pathway, or the JAK/STAT pathway. The precise molecular targets within these or other signaling cascades that might be influenced by this compound remain unknown.

Investigation of Multi-Drug Resistance Reversal Mechanisms

There is currently no available research data to suggest that this compound has been investigated for its potential to reverse multi-drug resistance (MDR) in cancer cells. The mechanisms underlying MDR are complex, often involving the overexpression of ATP-binding cassette (ABC) transporters like P-glycoprotein (P-gp). However, studies to determine if this compound can inhibit such efflux pumps or otherwise sensitize resistant cancer cells to chemotherapeutic agents have not been published.

Enzyme Inhibition Studies and Target Identification

Reversible vs. Irreversible Inhibition Kinetics

Specific studies detailing the enzyme inhibition kinetics of this compound are not present in the current body of scientific literature. Therefore, it is not known whether this compound acts as a reversible or irreversible inhibitor of any particular enzyme. Kinetic analyses, which are crucial for determining the mode of inhibition (e.g., competitive, non-competitive, uncompetitive) and for calculating key parameters such as the inhibition constant (Ki), have not been reported for this compound.

Identification of Specific Enzymes or Enzyme Families Targeted (e.g., Topoisomerase I inhibition)

There is no scientific evidence to date that identifies specific enzymes or enzyme families targeted by this compound. While other structurally related compounds, such as certain thiosemicicarbazones, have been investigated for their inhibitory effects on enzymes like topoisomerase, no such studies have been published for this compound. Therefore, its enzyme inhibitory profile remains uncharacterized.

Molecular Docking and Dynamics Simulations for Ligand-Enzyme Interactions

A search of the scientific literature did not yield any studies on molecular docking or molecular dynamics simulations involving the interaction of this compound with any enzyme targets. Such computational studies are valuable for predicting the binding affinity and mode of interaction between a ligand and a protein's active site. However, in the absence of an identified enzyme target for this specific compound, these in silico analyses have not been performed or reported.

Molecular Interactions with Biomacromolecules

DNA Binding Studies: Intercalation, Groove Binding, and DNA Cleavage Activity

No specific studies on the interaction of this compound with DNA have been found in the scientific literature. Consequently, there is no available data on its potential to bind to DNA through intercalation or groove binding, nor is there any information regarding its DNA cleavage activity.

Protein Interaction Analysis: Binding to Serum Albumin and Other Key Proteins

There is no published research detailing the interaction of this compound with serum albumin or other key proteins. As a result, its binding affinities, binding sites, and the thermodynamic parameters of such interactions remain uncharacterized.

Receptor Binding Studies: Identification of Specific Receptor Targets

Specific receptor targets for this compound have not been identified in the available literature. Research into its potential binding to and modulation of specific cellular receptors has not been reported.

Structure-Activity Relationship (SAR) Studies for Biological Properties

Impact of the 2,4-Dichlorobenzaldehyde Moiety on Activity

While structure-activity relationship studies exist for various compounds containing a 2,4-dichlorobenzaldehyde moiety, no such studies have been conducted specifically for this compound. Therefore, the precise impact of this chemical group on the biological activity of the parent compound is not known.

Role of the N-Phenylsemicarbazone Group in Biological Interactions

The role of the N-phenylsemicarbazone group in the biological interactions of this specific compound has not been elucidated. Although the semicarbazone functional group is known to be important for the biological activity of other molecules, its specific contribution to the pharmacological profile of this compound is yet to be determined.

Rational Design of Analogs with Modulated Activities

The development of analogs of this compound with fine-tuned biological activities is guided by established principles of medicinal chemistry, focusing on structure-activity relationships (SAR). The goal is to enhance potency, selectivity, and pharmacokinetic properties while minimizing potential toxicity.

The core structure of this compound presents several key regions amenable to modification for the rational design of analogs. These include the dichlorinated phenyl ring, the N-phenyl group, and the semicarbazone backbone itself.

Key Structural Features for Modification:

Aryl Hydrophobic Binding Site: The 2,4-dichlorophenyl moiety serves as a crucial hydrophobic region that can interact with corresponding pockets in target proteins. Modifications to the substitution pattern on this ring can significantly impact activity. For instance, the position and nature of the halogen atoms can influence lipophilicity and electronic properties, which in turn affect target binding and cell permeability.

Hydrogen Bonding Domain: The semicarbazone backbone contains hydrogen bond donors and acceptors that are critical for interaction with biological targets. The amide (-NH-C=O) and imine (-C=N-) groups can form hydrogen bonds with amino acid residues in enzyme active sites or receptor binding pockets.

N-Phenyl Group: The phenyl group attached to the terminal nitrogen of the semicarbazide (B1199961) can also be modified to explore further hydrophobic interactions or to introduce additional functional groups that could lead to new interactions with a target.

Strategies for Modulating Biological Activity:

Research on related semicarbazone and thiosemicarbazone derivatives has provided valuable data for guiding the design of new analogs. For instance, studies on thiosemicarbazones have shown that their biological activity can be enhanced through coordination with transition metal ions. Furthermore, extensive SAR studies on anticonvulsant semicarbazones have highlighted the importance of specific substitutions on the aryl ring for potent activity.

The following table summarizes research findings on the biological activities of various semicarbazone and thiosemicarbazone derivatives, which can inform the rational design of analogs of this compound.

Compound ClassKey Structural FeaturesObserved Biological ActivityPotential Pharmacological Target
Benzaldehyde (B42025) SemicarbazonesSubstituted phenyl ring, semicarbazone backboneAnticonvulsantVoltage-gated sodium channels, GABA-transaminase
ThiosemicarbazonesThiosemicarbazide moiety, various aldehyde/ketone precursorsAntimicrobial, Antifungal, AnticancerRibonucleotide reductase, various enzymes
N-PhenylsemicarbazonesN-phenyl group, semicarbazone backboneAntimicrobialNot fully elucidated

By leveraging this existing knowledge, medicinal chemists can design and synthesize novel analogs of this compound with potentially enhanced therapeutic properties. This iterative process of design, synthesis, and biological evaluation is crucial for the development of new and effective therapeutic agents.

Coordination Chemistry of 2,4 Dichlorobenzaldehyde N Phenylsemicarbazone and Its Metal Complexes

Ligand Properties and Chelation Behavior of 2,4-Dichlorobenzaldehyde (B42875) N-Phenylsemicarbazone

While general principles of semicarbazone coordination can be inferred, specific experimental or computational studies on 2,4-dichlorobenzaldehyde N-phenylsemicarbazone are lacking.

Identification of Potential Donor Atoms (e.g., N, O)

Generally, semicarbazones can act as bidentate ligands. The potential donor atoms are the oxygen atom of the carbonyl group and the nitrogen atom of the azomethine group. However, without specific studies on this compound, this remains a theoretical postulation for this specific molecule.

Investigation of Tautomeric Forms and Their Influence on Coordination

Semicarbazones can exist in keto-enol tautomeric forms. The enol form can be stabilized upon coordination to a metal ion, leading to deprotonation and the formation of a more stable chelate ring. There is no specific research available that investigates the tautomeric equilibrium of this compound and how it influences its coordination behavior with different metal ions.

Synthesis and Characterization of Metal Complexes

Detailed synthetic procedures and characterization data for the metal complexes of this compound are not documented in the accessible scientific literature.

Complexation with Transition Metals (e.g., Co(II), Ni(II), Cu(II), Zn(II))

There are no published research articles detailing the synthesis of complexes between this compound and Co(II), Ni(II), Cu(II), or Zn(II). While a study on a related Schiff base derived from 2,4-dichlorobenzaldehyde and 2,4-dinitrophenylhydrazine (B122626) exists, the difference in the chelating moiety makes it impossible to extrapolate specific findings.

Stoichiometry and Coordination Geometry of the Complexes

Without synthetic and analytical data, the stoichiometry (metal-to-ligand ratio) and the resulting coordination geometries (e.g., octahedral, tetrahedral, square planar) of the complexes of this compound remain undetermined.

Spectroscopic Characterization of Complexes (IR, UV-Vis, EPR, Magnetic Susceptibility)

No specific spectroscopic data (Infrared, UV-Visible, Electron Paramagnetic Resonance) or magnetic susceptibility measurements for the metal complexes of this compound have been published. Such data is crucial for determining the coordination mode of the ligand, the geometry of the complexes, and the electronic properties of the central metal ions.

Single Crystal X-ray Diffraction of Metal Complexes for Precise Structural Determination

Single crystal X-ray diffraction is an indispensable technique for the unambiguous determination of the three-dimensional structure of metal complexes in the solid state. This method provides precise information on bond lengths, bond angles, coordination geometry, and intermolecular interactions, which are crucial for understanding the structure-activity relationships of these compounds.

While specific crystallographic data for metal complexes of this compound are not extensively available in the current literature, studies on closely related N-phenylsemicarbazone complexes offer valuable insights into their probable structural features. For instance, research on transition metal complexes of other N4-phenylsemicarbazones has revealed diverse coordination modes. cusat.ac.in

In the absence of direct crystallographic data for the title compound's complexes, a representative table of crystallographic parameters for a metal complex with a similar semicarbazone ligand, 3-ethoxysalicylaldehyde-N4-phenylsemicarbazone (H2L2), is provided below to illustrate the type of structural information that can be obtained.

Interactive Table 1: Representative Crystallographic Data for a Related Semicarbazone Ligand

Parameter 3-ethoxysalicylaldehyde-N4-phenylsemicarbazone (H2L2)
Crystal System Monoclinic
Space Group P21/c
a (Å) 10.123(2)
b (Å) 15.456(3)
c (Å) 10.234(2)
α (°) 90
β (°) 115.12(3)
γ (°) 90
Volume (ų) 1448.1(5)
Z 4

Data is illustrative and based on a similar N-phenylsemicarbazone ligand to demonstrate the nature of crystallographic studies. cusat.ac.in

The precise geometry adopted by the metal complexes of this compound, whether it be square planar, tetrahedral, or octahedral, would depend on the nature of the metal ion, its oxidation state, and the stoichiometry of the complex.

Influence of Metal Complexation on Biological Activities

The coordination of a bioactive ligand to a metal center can significantly alter its biological properties. This modification can lead to enhanced potency, altered mechanisms of action, and in some cases, novel biological activities not observed in the free ligand.

Enhanced or Modulated Antimicrobial Activity of Complexes

Semicarbazones and their metal complexes are known to exhibit a range of antimicrobial activities. The biological activity of these compounds is often attributed to the imine group (-N=CH-), which is crucial for their biological action. pnrjournal.com The chelation of the semicarbazone ligand to a metal ion can enhance its antimicrobial efficacy through several mechanisms. According to Overtone's concept of cell permeability, the lipophilicity of a compound is a key factor in its ability to cross cell membranes. Upon chelation, the polarity of the metal ion is reduced due to partial sharing of its positive charge with the donor atoms of the ligand and possible delocalization over the entire chelate ring. This increase in lipophilicity can facilitate the penetration of the complex through the lipid layers of microbial cell membranes. researchgate.net

Studies on various semicarbazone metal complexes have shown that the complexes are often more potent antimicrobial agents than the free ligands. medcraveonline.com For example, the antimicrobial activity of 3-nitrobenzaldehyde (B41214) semicarbazone and its Cu(II) and Ni(II) complexes were tested against Escherichia coli (Gram-negative) and Staphylococcus aureus (Gram-positive). The results indicated that the metal complexes exhibited greater antibacterial activity than the parent ligand. medcraveonline.com This suggests that the metal ion itself plays a significant role in the antimicrobial action.

Interactive Table 2: Representative Antimicrobial Activity Data for Semicarbazone Complexes

Compound Zone of Inhibition (mm) vs S. aureus Zone of Inhibition (mm) vs E. coli
3-nitrobenzaldehyde semicarbazone (Ligand) 10 12
[Cu(Ligand)₂]Cl₂ 18 16
[Ni(Ligand)₂]Cl₂ 16 14

Data is illustrative and based on a similar semicarbazone ligand and its complexes to demonstrate the enhancement of antimicrobial activity upon complexation. medcraveonline.com

Altered Anticancer Efficacy of Metal Complexes

The anticancer potential of semicarbazones is another area of intense research. The coordination of these ligands to metal ions can lead to a significant enhancement of their cytotoxic activity against various cancer cell lines. nih.gov The anticancer activity of metal complexes is often linked to their ability to interact with DNA and inhibit its replication, or to induce apoptosis through various cellular pathways.

For instance, nickel complexes of ortho-naphthoquinone semicarbazone have been shown to be more active in inhibiting the proliferation of MCF-7 human breast cancer cells than the free ligand. nih.gov This enhanced activity is thought to be a result of the complex's ability to more effectively reach and interact with its cellular target. The geometry of the metal complex can also play a crucial role in its anticancer efficacy.

Mechanistic Changes upon Coordination: Role of the Metal Center in Bioactivity

The coordination of a metal ion to a semicarbazone ligand can induce significant changes in the mechanism of its biological action. The metal center can act as a scaffold, holding the ligand in a specific conformation that is favorable for binding to a biological target. Furthermore, the metal ion itself can be the primary active species, with the ligand serving as a vehicle for its delivery to the target site.

One of the proposed mechanisms for the biological activity of semicarbazones involves the inhibition of enzymes that are crucial for cell growth and proliferation, such as ribonucleotide reductase, which is involved in DNA synthesis. nih.gov Metal complexation can enhance this inhibitory activity by facilitating the interaction of the compound with the enzyme's active site.

The metal ion can also participate in redox reactions within the cell, leading to the generation of reactive oxygen species (ROS). This can induce oxidative stress and trigger apoptotic cell death in cancer cells. The nature of the metal ion will dictate the redox potential of the complex and its propensity to generate ROS.

In the context of antimicrobial activity, the metal ion can bind to and disrupt the function of essential biomolecules within the microbial cell, such as enzymes and proteins, leading to cell death. The chelation theory suggests that the metal complex can act as a more powerful antimicrobial agent by combining the biocidal effects of both the metal and the ligand.

Advanced Research Methodologies and Techniques Applicable to 2,4 Dichlorobenzaldehyde N Phenylsemicarbazone

High-Throughput Screening (HTS) for Identifying Novel Biological Activities

High-Throughput Screening (HTS) is a cornerstone of modern drug discovery, enabling the rapid assessment of large chemical libraries for activity against specific biological targets. scienceintheclassroom.orgtox21.gov This automated, miniaturized platform allows for the testing of thousands of compounds in a short period, making it an ideal starting point for uncovering the therapeutic potential of 2,4-dichlorobenzaldehyde (B42875) N-phenylsemicarbazone. scienceintheclassroom.org

In a typical HTS campaign, the compound would be included in a larger library and tested against various assays. These could range from cell-based assays measuring cell viability in cancer lines to biochemical assays measuring the inhibition of a specific enzyme. nih.govutsouthwestern.edu For instance, given the known antimicrobial and antitumor activities of related thiosemicarbazone compounds, HTS could be employed to screen 2,4-dichlorobenzaldehyde N-phenylsemicarbazone against a panel of pathogenic bacteria, fungi, or diverse human cancer cell lines. japsonline.comnih.govnih.gov The results would identify "hits"—compounds that exhibit a desired level of activity—which would then be selected for further investigation.

Table 1: Illustrative High-Throughput Screening (HTS) Data for Compound Activity This table presents hypothetical data to illustrate the potential outcomes of an HTS campaign involving this compound.

Assay Type Target Compound Concentration (µM) Measured Activity (% Inhibition) Hit Status
Anticancer MCF-7 (Breast Cancer Cell Line) 10 85.2 Hit
Anticancer A549 (Lung Cancer Cell Line) 10 78.9 Hit
Anticancer HCT116 (Colon Cancer Cell Line) 10 45.1 No Hit
Antibacterial Staphylococcus aureus 25 92.5 Hit
Antibacterial Escherichia coli 25 15.3 No Hit

| Enzyme Inhibition | Dihydroorotate Dehydrogenase | 5 | 65.7 | Hit |

Cell-Based Assays for Mechanistic Investigations

Following the identification of biological activity through HTS, cell-based assays are crucial for delving into the compound's mechanism of action in a biologically relevant context. nuvisan.com These assays use living cells to study cellular processes and responses to external stimuli, such as treatment with this compound.

Flow cytometry is a powerful technique used to measure and analyze multiple characteristics of individual cells within a heterogeneous population. bio-rad-antibodies.com It is particularly valuable for investigating whether a compound's anticancer activity stems from its ability to halt the cell cycle or induce programmed cell death (apoptosis). biocompare.com

To perform cell cycle analysis, cells treated with this compound would be stained with a fluorescent dye that binds to DNA, such as Propidium Iodide. The fluorescence intensity of each cell, which is proportional to its DNA content, is then measured by the flow cytometer. This allows researchers to determine the percentage of cells in each phase of the cell cycle (G0/G1, S, and G2/M) and identify any compound-induced cell cycle arrest.

For apoptosis detection, a common method involves dual staining with Annexin V and a viability dye like Propidium Iodide (PI). nih.gov In early apoptosis, the cell membrane flips phosphatidylserine (B164497) (PS) to the outer leaflet, where it can be detected by fluorescently-labeled Annexin V. biocompare.com In late-stage apoptosis or necrosis, the cell membrane becomes permeable, allowing PI to enter and stain the DNA. nih.gov This dual-staining allows for the differentiation of healthy, early apoptotic, late apoptotic, and necrotic cells. nih.gov

Table 2: Example Flow Cytometry Data for Apoptosis Analysis This table shows hypothetical results of an Annexin V/PI assay on a cancer cell line treated with this compound for 24 hours.

Treatment Group Healthy Cells (Annexin V- / PI-) Early Apoptotic Cells (Annexin V+ / PI-) Late Apoptotic/Necrotic Cells (Annexin V+ / PI+)
Control (Untreated) 95.1% 2.5% 2.4%

| Compound (10 µM) | 58.3% | 27.8% | 13.9% |

Western blotting is a fundamental technique used to detect and quantify specific proteins in a cell lysate. Once a cellular effect like apoptosis is observed, Western blotting can be used to investigate the underlying molecular signaling pathways. thermofisher.com For example, if flow cytometry indicates that this compound induces apoptosis, researchers could use Western blotting to measure the expression levels of key regulatory proteins. This might include checking for the activation of caspases (e.g., cleaved Caspase-3), changes in the expression of Bcl-2 family proteins (like Bax and Bcl-2), or the phosphorylation status of signaling molecules in pathways such as MAPK or PI3K/Akt. thermofisher.com This provides direct insight into the biochemical cascade triggered by the compound.

Table 3: Potential Protein Targets for Western Blot Analysis in Apoptosis

Protein Target Function in Apoptosis Expected Change After Treatment
Caspase-3 Executioner caspase Increase in cleaved (active) form
PARP DNA repair enzyme, cleaved by caspases Increase in cleaved fragment
Bax Pro-apoptotic Bcl-2 family protein Upregulation or translocation
Bcl-2 Anti-apoptotic Bcl-2 family protein Downregulation

| p-Akt (Phospho-Akt) | Pro-survival signaling kinase | Decrease in phosphorylation |

Confocal microscopy is an advanced imaging technique that allows for the creation of high-resolution, three-dimensional images of cells. It can be used to determine the subcellular localization of a compound or its effect on the location of target proteins. If a fluorescent derivative of this compound were synthesized, its accumulation in specific organelles, such as the mitochondria or nucleus, could be directly visualized. Alternatively, immunofluorescence could be employed. In this method, cells are treated with the compound and then stained with fluorescently-labeled antibodies against a protein of interest to observe if the compound induces its translocation (e.g., the movement of a transcription factor from the cytoplasm to the nucleus).

Proteomic and Metabolomic Approaches for System-Wide Biological Impact

To gain a comprehensive, unbiased understanding of the biological impact of this compound, researchers can turn to "omics" technologies.

Proteomics involves the large-scale study of the entire set of proteins expressed by a cell or tissue. Using techniques like mass spectrometry, researchers can compare the proteomes of treated versus untreated cells to identify all proteins whose expression levels change in response to the compound. This can reveal unexpected cellular pathways affected by the compound.

Metabolomics is the systematic study of the unique chemical fingerprints that specific cellular processes leave behind—the metabolome. By analyzing the levels of small-molecule metabolites (e.g., lipids, amino acids, sugars), this approach can provide a functional readout of the cellular state and uncover metabolic pathways disrupted by the compound.

In Silico Drug Design and Virtual Screening Methodologies

Computational methods, collectively known as in silico techniques, are invaluable for accelerating drug discovery and optimizing lead compounds. mdpi.com

Virtual Screening can be used to screen vast digital libraries of compounds against the 3D structure of a protein target to predict binding affinity. nih.gov If a target for this compound is identified, virtual screening could help find other, potentially more potent, compounds with similar predicted binding modes.

Molecular Docking is a key component of virtual screening that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. qnl.qa This can be used to hypothesize how this compound interacts with a specific protein at the atomic level.

Quantitative Structure-Activity Relationship (QSAR) modeling uses statistical methods to correlate the chemical structure of compounds with their biological activity. researchgate.net A QSAR model built on a series of semicarbazone analogues could predict the activity of new, unsynthesized derivatives of this compound, guiding chemists to synthesize the most promising candidates.

Table 4: Common In Silico Tools and Their Applications

Technique Application Example Software/Platform
Molecular Docking Predict ligand-protein binding mode and affinity AutoDock, Schrödinger Maestro, GOLD
Pharmacophore Modeling Identify essential 3D features for biological activity ZINCPharmer, Phase, LigandScout
Virtual Screening Screen large compound libraries against a target ZINC Database, DrugBank
QSAR Modeling Predict activity based on chemical structure MLR (Multiple Linear Regression), ANN (Artificial Neural Network) models

| MD Simulation | Simulate the dynamic behavior of a ligand-protein complex | GROMACS, AMBER |

Table of Mentioned Compounds

Compound Name
This compound
Annexin V
Bax
Bcl-2
Caspase-3
PARP
Phosphatidylserine
Propidium Iodide

Analytical Techniques for Quantitative Analysis in Research Models

The quantitative analysis of this compound is fundamental in preclinical and research settings to ensure the reliability and reproducibility of experimental data. Accurate determination of the compound's concentration, purity, and stability is achieved through robust analytical methodologies.

Chromatography (HPLC, GC) for Purity and Stability Studies

Chromatographic techniques are indispensable for assessing the purity of newly synthesized batches of this compound and for monitoring its stability over time and under various storage conditions. Both HPLC and GC offer high-resolution separation of the target compound from potential impurities, degradants, or other components within a sample matrix.

High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the analysis of non-volatile and thermally labile compounds like N-phenylsemicarbazones. A reversed-phase HPLC method is typically developed for purity and stability assessment. In this approach, a non-polar stationary phase is used with a polar mobile phase. The separation is based on the differential partitioning of the analyte and impurities between the two phases.

For a hypothetical HPLC analysis of this compound, the following parameters could be considered:

ParameterExample Condition
Column C18 (Octadecylsilyl), 4.6 x 250 mm, 5 µm
Mobile Phase Acetonitrile:Water (e.g., 60:40 v/v)
Flow Rate 1.0 mL/min
Detection UV at a specific wavelength (e.g., 254 nm)
Injection Volume 20 µL
Column Temperature 30 °C

Stability studies using HPLC would involve subjecting the compound to stress conditions such as heat, humidity, light, and acidic or basic environments. Samples would be analyzed at various time points to quantify the degradation of the parent compound and the formation of any degradation products.

Gas Chromatography (GC) is another powerful technique for separating and analyzing volatile compounds. For semicarbazones, GC analysis can sometimes be challenging due to their potential for thermal degradation in the high-temperature injector port. oup.com However, with appropriate derivatization or the use of specific injection techniques, GC can be employed. The compound would need to be sufficiently volatile and thermally stable to be analyzed by GC. sigmaaldrich.com A general approach for GC analysis is outlined below:

ParameterExample Condition
Column Capillary column (e.g., DB-5, 30 m x 0.25 mm ID, 0.25 µm film thickness)
Carrier Gas Helium or Nitrogen
Injector Temperature 250 °C
Oven Program Initial temp 150°C, ramp to 280°C at 10°C/min, hold for 5 min
Detector Flame Ionization Detector (FID) or Mass Spectrometry (MS)

Purity is determined by the relative peak area of the main compound compared to the total area of all peaks in the chromatogram.

Spectrophotometric Assays for Concentration Determination

Spectrophotometric assays provide a simpler and often more rapid method for determining the concentration of a compound in solution, provided it has a suitable chromophore. This compound, with its aromatic rings and conjugated system, is expected to absorb ultraviolet (UV) or visible light, making it amenable to this technique.

The development of a spectrophotometric assay involves identifying the wavelength of maximum absorbance (λmax) of the compound in a specific solvent. A calibration curve is then constructed by measuring the absorbance of a series of solutions with known concentrations. According to the Beer-Lambert law, the absorbance is directly proportional to the concentration of the analyte.

A hypothetical procedure for a spectrophotometric assay for this compound is as follows:

Preparation of Standard Solutions: A stock solution of the compound is prepared in a suitable solvent (e.g., ethanol (B145695) or dimethyl sulfoxide) and then serially diluted to create a range of standard concentrations.

Determination of λmax: The UV-Vis spectrum of a standard solution is recorded to identify the wavelength of maximum absorbance.

Generation of Calibration Curve: The absorbance of each standard solution is measured at the λmax. A graph of absorbance versus concentration is plotted, and a linear regression analysis is performed to obtain the equation of the line (y = mx + c) and the correlation coefficient (R²).

Analysis of Unknown Samples: The absorbance of the sample with an unknown concentration is measured, and its concentration is calculated using the equation from the calibration curve.

Below is an example of data that could be generated for a spectrophotometric assay:

Concentration (µg/mL)Absorbance at λmax
20.150
40.305
60.448
80.610
100.752

From such data, a calibration curve can be plotted to determine the concentration of unknown samples. This method is particularly useful for routine concentration checks in various experimental models.

Future Directions and Emerging Research Avenues for 2,4 Dichlorobenzaldehyde N Phenylsemicarbazone

Rational Design of Next-Generation Derivatives with Enhanced Selectivity and Potency

The foundation for developing more effective therapeutic agents lies in the strategic and rational design of new molecular structures. For 2,4-dichlorobenzaldehyde (B42875) N-phenylsemicarbazone, this involves targeted modifications to its core structure to optimize its interaction with biological targets, thereby enhancing its potency and selectivity.

The biological activity of semicarbazones is often attributed to their ability to chelate metal ions and interact with various biological macromolecules. wisdomlib.org Future research will likely focus on modifying the 2,4-dichlorobenzaldehyde N-phenylsemicarbazone scaffold to target specific enzymes or receptors implicated in disease pathways. For instance, alterations to the phenyl ring or the semicarbazide (B1199961) moiety could be explored to modulate the compound's electronic and steric properties, thereby influencing its binding affinity and specificity. The introduction of different substituents on the phenyl ring, for example, can significantly impact the molecule's biological activity. mdpi.com

Substitution on the Phenyl Ring: The introduction of electron-donating or electron-withdrawing groups on the N-phenyl ring can alter the electronic distribution of the entire molecule, potentially enhancing its interaction with target proteins.

Modification of the Semicarbazide Backbone: Alterations to the semicarbazide core, such as N-alkylation or N-arylation, could influence the compound's lipophilicity and hydrogen bonding capacity, which are critical for cell permeability and target engagement.

A promising strategy in modern drug design is the creation of hybrid molecules, which involves covalently linking two or more pharmacophores to generate a single entity with multiple mechanisms of action. nih.gov This approach could be particularly fruitful for this compound. By combining its structural features with those of other known bioactive agents, it may be possible to develop hybrid compounds with synergistic or additive therapeutic effects. researchgate.net For example, incorporating a moiety known for its potent anticancer or antimicrobial properties could lead to the development of novel dual-action agents. nih.gov The molecular hybridization approach has already shown success in improving the antifungal activity of semicarbazone derivatives. nih.gov

Hybridization StrategyPotential Therapeutic TargetRationale
Combination with a known anticancer agentCancer cell proliferation pathwaysTo create a dual-action compound that targets multiple aspects of cancer progression.
Integration of an antimicrobial pharmacophoreBacterial or fungal enzymesTo develop broad-spectrum antimicrobial agents with a lower likelihood of resistance.
Fusion with a moiety targeting neurological disordersReceptors in the central nervous systemTo explore the potential of semicarbazone hybrids in treating neurodegenerative diseases.

Exploration of Novel Therapeutic Applications Beyond Current Findings

While semicarbazones have been traditionally investigated for their anticancer, antimicrobial, and anticonvulsant properties, the therapeutic potential of this compound may extend to other disease areas. wisdomlib.orgresearchgate.net Future research should aim to screen this compound and its derivatives against a wide range of biological targets to uncover novel therapeutic applications. The diverse pharmacological profiles of semicarbazones and thiosemicarbazones suggest that these compounds could be active against various pathogens and cellular processes. pnrjournal.com For instance, some thiosemicarbazone derivatives have shown activity against Toxoplasma gondii and various bacterial strains. nih.gov

Integration of Advanced Computational Approaches with Experimental Validation

The synergy between computational modeling and experimental validation is a powerful paradigm in contemporary drug discovery. researchtrend.net In silico techniques, such as molecular docking and quantitative structure-activity relationship (QSAR) studies, can provide valuable insights into the potential biological targets of this compound and guide the design of more potent analogs. researchgate.netsemanticscholar.org Molecular docking, for instance, can predict the binding modes and affinities of the compound with various protein targets, helping to prioritize synthetic efforts. nih.gov

Computational studies can be employed to:

Identify potential binding sites on target proteins.

Predict the binding energy and interaction patterns of the compound and its derivatives.

Develop QSAR models to correlate structural features with biological activity.

These computational predictions must then be rigorously validated through experimental assays to confirm the in silico findings and to accurately assess the biological activity of the synthesized compounds. rsc.org This iterative cycle of computational design and experimental testing can significantly accelerate the drug discovery process. rsc.org

Investigation of Delivery Systems for Enhanced Biological Research Applications

The efficacy of a bioactive compound is not solely dependent on its intrinsic activity but also on its ability to reach its target site in a biological system. Therefore, the development of effective delivery systems for this compound is a critical area for future research.

Nanocarriers, such as liposomes and polymeric nanoparticles, offer a promising approach to enhance the solubility, stability, and targeted delivery of therapeutic agents. researchgate.netnih.gov Encapsulating this compound within nanocarriers could facilitate its use in in vitro biological studies by ensuring its controlled and sustained release. mdpi.com This is particularly important for compounds with poor water solubility. Studies on related thiosemicarbazones have demonstrated the feasibility of encapsulation in nanoparticles to improve their therapeutic potential. mdpi.comnih.gov The use of biodegradable and biocompatible polymers for creating these nanocarriers is a key consideration for their application in biological systems. nih.gov

Nanocarrier TypePotential Advantages for in vitro studies
LiposomesBiocompatibility, ability to encapsulate both hydrophilic and lipophilic compounds. nih.gov
Polymeric NanoparticlesControlled and sustained release, protection of the encapsulated compound from degradation. mdpi.com
Core-Shell NanofibersSlower release rates and lower cumulative release, providing prolonged exposure in in vitro models. mdpi.com

Strategies for Improving Cellular Permeability and Bioavailability in Research Settings

The therapeutic efficacy of any potential drug candidate is intrinsically linked to its ability to reach its target site in sufficient concentrations. For compounds like this compound, which are often investigated for their effects on the central nervous system, overcoming the blood-brain barrier and achieving adequate cellular permeability and oral bioavailability are critical hurdles. Future research should be strategically directed towards enhancing these pharmacokinetic properties.

A primary approach involves structural modification of the parent molecule. The lipophilicity of the compound, a key determinant of membrane permeability, can be fine-tuned. While specific experimental data on this compound is limited, general principles of medicinal chemistry suggest that the introduction or modification of substituents on both the phenyl ring of the semicarbazide moiety and the dichlorinated benzaldehyde (B42025) ring could significantly impact its pharmacokinetic profile. For instance, the addition of small alkyl or alkoxy groups could modulate lipophilicity.

Another promising strategy is the exploration of prodrugs . This approach involves chemically modifying the molecule to create an inactive derivative that is more readily absorbed and distributed. Once in the body, the prodrug is metabolized to release the active parent compound. This can be a particularly effective method for overcoming poor aqueous solubility and improving membrane transport.

Furthermore, the utilization of advanced formulation strategies presents a viable path forward. The development of nano-sized formulations, such as solid lipid nanoparticles (SLNs) or polymeric nanoparticles, can enhance the solubility and dissolution rate of poorly soluble compounds, thereby improving their oral bioavailability. Another avenue to explore is the use of self-microemulsifying drug delivery systems (SMEDDS), which can improve drug solubilization in the gastrointestinal tract and facilitate absorption.

To systematically guide these efforts, in silico predictive modeling will be indispensable. Computational tools can be employed to predict the absorption, distribution, metabolism, and excretion (ADME) properties of virtual derivatives of this compound. These predictive models can help prioritize the synthesis of compounds with the most promising pharmacokinetic profiles, thereby streamlining the research and development process.

StrategyApproachRationale
Structural Modification Introduction of lipophilic/hydrophilic groupsTo optimize the logP value for improved membrane permeability.
Prodrug Approach Ester or amide derivatizationTo enhance solubility and passive diffusion across biological membranes.
Formulation Development Nanoformulations (SLNs, Nanoparticles)To increase surface area and dissolution rate, leading to better absorption.
In Silico Modeling QSAR and ADME predictionTo virtually screen and prioritize derivatives with favorable pharmacokinetic profiles.

Contribution to Fundamental Understanding of Semicarbazone-Based Pharmacophores

The study of this compound can significantly contribute to the broader understanding of the semicarbazone pharmacophore, which is recognized for its versatile biological activities, particularly as an anticonvulsant. A key feature of the anticonvulsant semicarbazone pharmacophore is the presence of an aryl binding site, a hydrogen-bonding domain, and an electron-donating group.

The 2,4-dichloro substitution on the benzaldehyde ring of the molecule is of particular interest. Halogen atoms can influence the electronic properties and conformation of the molecule, potentially leading to enhanced interactions with biological targets. Systematic studies involving the synthesis and biological evaluation of analogs with different halogen substitution patterns on the benzaldehyde ring would provide valuable structure-activity relationship (SAR) data. For instance, comparing the activity of the 2,4-dichloro derivative with its 2-chloro, 4-chloro, and 3,4-dichloro counterparts could elucidate the specific role of the chlorine atoms at these positions.

Similarly, the N-phenyl group on the semicarbazone moiety is another critical component of the pharmacophore. Investigating the impact of substituting this phenyl ring with various electron-donating or electron-withdrawing groups would further refine the understanding of the electronic and steric requirements for optimal activity.

Pharmacophore Model of Anticonvulsant Semicarbazones

Pharmacophoric FeatureCorresponding Moiety in this compoundPotential for Investigation
Aryl Binding Site 2,4-Dichlorophenyl ringVarying halogen substitution patterns and positions.
Hydrogen Bonding Domain Semicarbazide backbone (-NH-CO-NH-)N-alkylation or N-arylation to probe the importance of hydrogen bond donors/acceptors.
Electron Donor System Azomethine group (-CH=N-)Isosteric replacements to modulate electronic properties.
Terminal Group N-Phenyl groupSubstitution on the phenyl ring to explore electronic and steric effects.

By systematically dissecting the contributions of these structural features, researchers can build more accurate and predictive pharmacophore models for semicarbazone-based anticonvulsants. This fundamental knowledge is crucial for the rational design of new and more potent analogs with improved selectivity and reduced off-target effects.

Collaborative and Interdisciplinary Research Opportunities

The multifaceted nature of drug discovery and development necessitates a collaborative and interdisciplinary approach to fully explore the potential of compounds like this compound. Future progress will be significantly accelerated through partnerships between various scientific disciplines.

Medicinal chemists are essential for the rational design and synthesis of novel analogs with improved properties. Their expertise in structure-activity relationships is central to optimizing the lead compound.

Pharmacologists and biologists are needed to conduct comprehensive in vitro and in vivo evaluations of the synthesized compounds. This includes assessing their efficacy in relevant disease models, determining their mechanisms of action, and evaluating their safety profiles.

Furthermore, collaborations with pharmaceutical scientists specializing in drug formulation and delivery are crucial for translating a promising compound into a viable therapeutic product. Their expertise is vital for developing formulations that enhance bioavailability and ensure consistent drug delivery.

Q & A

(Basic) What are the recommended synthetic routes for 2,4-dichlorobenzaldehyde N-phenylsemicarbazone, and how is purity validated?

The synthesis typically involves condensation of 2,4-dichlorobenzaldehyde with N-phenylsemicarbazide under acidic or reflux conditions. Evidence from analogous hydrazone syntheses (e.g., ) suggests using dry solvents (e.g., CH2_2Cl2_2) and coupling agents to enhance yield. Purification via column chromatography (silica gel, eluent ratios optimized for polarity) ensures removal of unreacted precursors. Purity validation employs HPLC with a mobile phase like acetonitrile:water (67:33), achieving baseline separation (retention time ~7.96 min) and high recovery rates (99.52% ± 0.83% RSD) .

(Basic) How is the molecular structure of this compound determined experimentally?

Single-crystal X-ray diffraction (SC-XRD) is the gold standard. The compound is crystallized from a suitable solvent (e.g., ethanol), and data collected at 298 K. Software suites like SHELXL (for refinement) and ORTEP-3 (for visualization) resolve bond lengths, angles, and hydrogen-bonding networks. For example, related semicarbazones exhibit E-configuration at the C=N bond and intermolecular N–H⋯S interactions forming zigzag chains .

(Advanced) How can researchers resolve contradictions in selectivity data during adsorption studies involving structural analogs?

Adsorption selectivity (e.g., molecularly imprinted polymers) depends on template-monomer ratios and crosslinking. For 2,4-dichlorobenzaldehyde, static/dynamic binding assays reveal selectivity coefficients (e.g., 3.75 vs. 2,4-dichlorophenol) using UV-Vis or fluorescence detection. Discrepancies arise from solvent polarity or pH variations; control experiments with competing analogs (e.g., 2,4-dichlorophenoxyacetic acid) under identical conditions are critical .

(Advanced) What parameters optimize fluorescence-based detection of 2,4-dichlorobenzaldehyde derivatives?

Fluorescence intensity is maximized at λex_{ex} = 340 nm and λem_{em} = 380 nm. Key parameters include:

  • pH : Optimal at pH 5 (prevents protonation/deprotonation of functional groups).
  • Temperature : 25°C minimizes thermal quenching.
  • Solvent : Polar aprotic solvents (e.g., DMSO) enhance quantum yield.
    Validation includes calculating LOD (0.269 mg/L) and LOQ (0.898 mg/L) via calibration curves, with RSD < 1.5% .

(Basic) What safety protocols are essential when handling this compound?

  • Personal Protective Equipment (PPE) : Nitrile gloves, lab coat, and safety goggles.
  • Ventilation : Use fume hoods to avoid inhalation.
  • Spill Management : Absorb with inert material (e.g., sand) and dispose as hazardous waste.
  • Storage : Store in airtight containers at 2–8°C; avoid long-term degradation .

(Advanced) How is HPLC method validation performed for quantifying 2,4-dichlorobenzaldehyde derivatives?

  • Linearity : Calibration curves (0.1–10 µg/mL) with R2^2 > 0.995.
  • Precision : Intra-day/inter-day RSD < 2% (e.g., 0.83% RSD in ).
  • Accuracy : Spike recovery tests (98–102%).
  • Robustness : Vary flow rate (±0.1 mL/min) and column temperature (±2°C) to assess retention time stability .

(Advanced) How do computational tools aid in analyzing crystallographic data for semicarbazone derivatives?

Density Functional Theory (DFT) calculations (e.g., Gaussian) predict electronic properties and optimize geometry. SHELXL refines X-ray data by minimizing R-factors (e.g., R = 0.037 for related structures). Hydrogen-bonding networks are visualized using Mercury or VMD , correlating with thermodynamic stability .

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2,4-dichlorobenzaldehyde N-phenylsemicarbazone
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2,4-dichlorobenzaldehyde N-phenylsemicarbazone

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.